molecular formula C20H17BrN2O2S2 B2472191 2-{[(4-bromophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 905677-67-0

2-{[(4-bromophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2472191
CAS No.: 905677-67-0
M. Wt: 461.39
InChI Key: DOVIMDBZJWVYDY-UHFFFAOYSA-N
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Description

2-{[(4-bromophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[3,2-d]pyrimidin-4-one core structure, which is substituted with a 4-bromophenylmethylsulfanyl group and a 4-methoxyphenyl group. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-bromophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance the production rate and consistency .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-bromophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

2-{[(4-bromophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(4-bromophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[(4-bromophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one lies in its specific substitution pattern and the resulting chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable subject for further research and development .

Properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O2S2/c1-25-16-8-6-15(7-9-16)23-19(24)18-17(10-11-26-18)22-20(23)27-12-13-2-4-14(21)5-3-13/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVIMDBZJWVYDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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